

Physical properties of Fluoroiodomethane: boiling point, solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

[Get Quote](#)

Physical Properties of Fluoroiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroiodomethane (CH_2FI) is a halogenated methane derivative of significant interest in organic synthesis, particularly in the development of radiopharmaceuticals and other fluorinated molecules.^{[1][2][3]} A thorough understanding of its physical properties, namely its boiling point and solubility, is crucial for its effective handling, application in synthetic protocols, and for the purification of resulting products. This technical guide provides a detailed overview of the boiling point and solubility of **fluoroiodomethane**, supported by experimental methodologies and a visualization of the underlying intermolecular forces that govern these properties.

Core Physical Properties

The physical characteristics of **fluoroiodomethane** are dictated by the nature of its chemical bonds and the resulting intermolecular forces. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom creates a unique combination of dipole-dipole interactions and London dispersion forces.^{[4][5]}

Boiling Point

Fluoroiodomethane is a colorless liquid at room temperature.^{[3][6]} The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. In the case of **fluoroiodomethane**, these forces are significant enough to result in a relatively high boiling point compared to methane, but it remains a volatile compound.

Property	Value	Conditions
Boiling Point	53.4 °C	At 760 mmHg ^{[1][2][3]}
Boiling Point	52.6 °C	At 760 mmHg ^[7]

Solubility

The solubility of a compound is determined by its interaction with a solvent. The principle of "like dissolves like" is a useful guideline. **Fluoroiodomethane** exhibits limited solubility in polar solvents like water and is more readily soluble in organic solvents.

Solvent	Solubility	Temperature
Water	8.5 g/L	25 °C
Organic Solvents	Soluble (qualitative)	Not specified

Note: Quantitative solubility data in common organic solvents is not readily available in the reviewed literature. General principles suggest good solubility in solvents such as ethers, and halogenated hydrocarbons.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections outline standardized experimental protocols for determining the boiling point and solubility of a liquid compound like **fluoroiodomethane**.

Determination of Boiling Point

A common and effective method for determining the boiling point of a small liquid sample is the micro boiling point or Siwoloboff method.

Apparatus:

- Thiele tube
- Heating oil (e.g., mineral oil)
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle
- Stand and clamps

Procedure:

- A small volume (a few milliliters) of **fluoroiodomethane** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is clamped within a Thiele tube containing heating oil, ensuring the oil level is above the sample.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

- The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

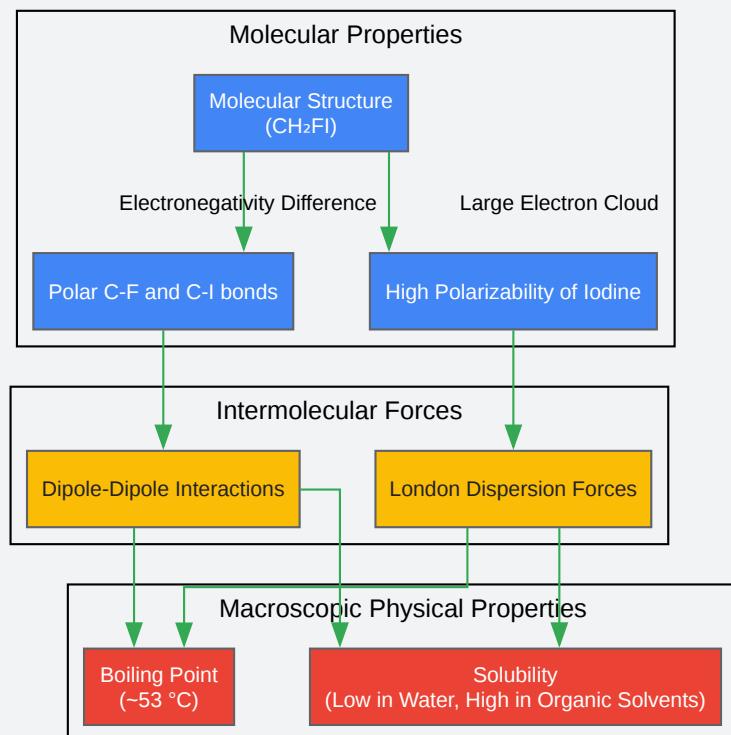
Determination of Solubility

The "shake-flask" method is a widely used technique for determining the solubility of a substance in a particular solvent.

Apparatus:

- Conical flasks with stoppers
- Thermostatically controlled shaker bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., Gas Chromatography)

Procedure:


- An excess amount of **fluoriodomethane** is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a conical flask.
- The flask is securely stoppered and placed in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).
- The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the flask is allowed to stand undisturbed in the temperature-controlled bath to allow any undissolved solute to settle.
- A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any suspended particles.

- The concentration of **fluoroiodomethane** in the filtered saturated solution is then determined using a suitable analytical technique, such as Gas Chromatography.
- The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g).

Intermolecular Forces and Physical Properties

The boiling point and solubility of **fluoroiodomethane** are direct consequences of the intermolecular forces between its molecules. The following diagram illustrates the relationship between the molecular structure, the resulting intermolecular forces, and the macroscopic physical properties.

Relationship between Intermolecular Forces and Physical Properties of Fluoroiodomethane

[Click to download full resolution via product page](#)

Caption: Intermolecular forces governing **fluoroiodomethane**'s physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluoroiodomethane CAS#: 373-53-5 [m.chemicalbook.com]
- 2. Fluoroiodomethane | 373-53-5 [chemicalbook.com]
- 3. 373-53-5 | Fluoroiodomethane [fluoromart.com]
- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluoroiodomethane - Wikipedia [en.wikipedia.org]
- 7. embibe.com [embibe.com]
- To cite this document: BenchChem. [Physical properties of Fluoroiodomethane: boiling point, solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339756#physical-properties-of-fluoroiodomethane-boiling-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com